2-(3,5-Dimethylpyridin-2-yl)butanoic acid
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Overview
Description
2-(3,5-Dimethylpyridin-2-yl)butanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 3 and 5 on the pyridine ring, and a butanoic acid moiety attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpyridin-2-yl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylpyridine.
Alkylation: The pyridine ring is alkylated at the 2-position using a suitable alkylating agent, such as butyl bromide, in the presence of a base like potassium carbonate.
Oxidation: The resulting intermediate is then oxidized to introduce the carboxylic acid functionality, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylpyridin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Carboxylated derivatives.
Reduction Products: Alcohols or other reduced forms.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
2-(3,5-Dimethylpyridin-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylpyridin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyridine: The parent compound without the butanoic acid moiety.
2-(3,5-Dimethylpyridin-2-yl)ethanoic acid: A shorter-chain analog.
2-(3,5-Dimethylpyridin-2-yl)propanoic acid: A similar compound with a different alkyl chain length.
Uniqueness
2-(3,5-Dimethylpyridin-2-yl)butanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of the butanoic acid moiety allows for additional functionalization and interactions compared to its analogs.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(3,5-dimethylpyridin-2-yl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-4-9(11(13)14)10-8(3)5-7(2)6-12-10/h5-6,9H,4H2,1-3H3,(H,13,14) |
InChI Key |
GOBMOKAKLXAIDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C=N1)C)C)C(=O)O |
Origin of Product |
United States |
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